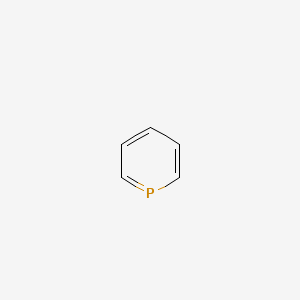
Gold-193
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-193, is a radioactive isotope of gold with the symbol 193 Au. It has an atomic number of 79 and a mass number of 193, consisting of 79 protons and 114 neutrons. This isotope is notable for its relatively short half-life of approximately 17.65 hours . This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-193 is typically produced through neutron capture reactions. One common method involves irradiating a target of mercury-193 (193 Hg) with neutrons. The reaction can be represented as follows: [ ^{193}Hg + n \rightarrow ^{193}Au + \gamma ] This process requires a neutron source, such as a nuclear reactor, and precise control of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of this compound involves the use of high-flux nuclear reactors where mercury-193 targets are bombarded with neutrons. The irradiated targets are then processed to separate and purify the this compound isotope. This method ensures a high yield of the desired isotope, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-193 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: This compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens are common oxidizing agents used in reactions involving this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used to reduce this compound compounds.
Solvents: Aqueous and organic solvents are used depending on the specific reaction conditions.
Major Products Formed
The major products formed from reactions involving this compound include gold oxides, gold halides, and various gold complexes. These products are often used in further scientific research and industrial applications .
Applications De Recherche Scientifique
Gold-193 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the movement of gold within biological systems.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which gold-193 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form platinum-193 (193 Pt), releasing gamma radiation in the process. This radiation can be harnessed for various applications, such as imaging and therapy in medicine . The molecular targets and pathways involved depend on the specific application and the form in which this compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold-197: The only stable isotope of gold, widely used in jewelry and electronics.
Gold-198: A radioactive isotope with a half-life of 2.7 days, used in medical applications such as brachytherapy.
Gold-195: Another radioactive isotope with a longer half-life of 186 days, used in scientific research.
Uniqueness of Gold-193
This compound is unique due to its relatively short half-life and specific decay properties, making it suitable for applications requiring rapid decay and high-energy gamma radiation.
Propriétés
Numéro CAS |
13982-20-2 |
|---|---|
Formule moléculaire |
Au |
Poids moléculaire |
192.96414 g/mol |
Nom IUPAC |
gold-193 |
InChI |
InChI=1S/Au/i1-4 |
Clé InChI |
PCHJSUWPFVWCPO-AHCXROLUSA-N |
SMILES |
[Au] |
SMILES isomérique |
[193Au] |
SMILES canonique |
[Au] |
Synonymes |
193Au radioisotope Au-193 radioisotope Gold-193 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)





